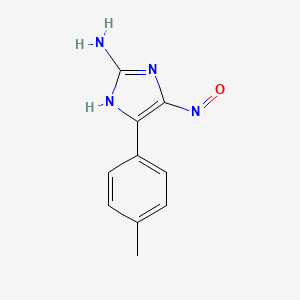
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate is an organic compound with a complex structure that includes a disulfide bond, an allyl group, and a hydroxy-methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate typically involves multiple steps, including the formation of the disulfide bond and the esterification of the hydroxy-methylbutanoate. One common synthetic route involves the reaction of sec-butylthiol with allyl bromide to form sec-butyl allyl sulfide, followed by oxidation to form the disulfide bond. The final step involves the esterification of 3-hydroxy-3-methylbutanoic acid with the disulfide compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Allyl-substituted products.
Scientific Research Applications
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its disulfide bond, which can interact with thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate involves its interaction with molecular targets through its disulfide bond and allyl group. The disulfide bond can undergo redox reactions, making it a potential antioxidant. The allyl group can participate in nucleophilic substitution reactions, allowing the compound to modify biomolecules and potentially exert antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Allylsalicylaldehyde: Contains an allyl group and a hydroxybenzaldehyde moiety.
3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA): Contains a hydroxy-methylbutanoate moiety and is involved in cholesterol biosynthesis.
3-Hydroxy-3-alkyl-2-oxindoles: Contains a hydroxy-alkyl group and is used in the synthesis of biologically active molecules.
Uniqueness
3-(Sec-butyldisulfanyl)allyl 3-hydroxy-3-methylbutanoate is unique due to the presence of both a disulfide bond and an allyl group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H22O3S2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(E)-3-(butan-2-yldisulfanyl)prop-2-enyl] 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C12H22O3S2/c1-5-10(2)17-16-8-6-7-15-11(13)9-12(3,4)14/h6,8,10,14H,5,7,9H2,1-4H3/b8-6+ |
InChI Key |
JGSOKMZFTIETOS-SOFGYWHQSA-N |
Isomeric SMILES |
CCC(C)SS/C=C/COC(=O)CC(C)(C)O |
Canonical SMILES |
CCC(C)SSC=CCOC(=O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)





![tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate](/img/structure/B12814302.png)


![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)



![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)
